molecular formula C16H15N3O4S B2637477 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021082-94-9

3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2637477
CAS No.: 1021082-94-9
M. Wt: 345.37
InChI Key: XAUSPUBMFALHNP-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a thiophene-linked oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole can be prepared by reacting thiophene-2-carboxylic acid hydrazide with an appropriate acylating agent under dehydrating conditions.

  • Benzamide Core Synthesis: : The benzamide core, 3,4-dimethoxybenzamide, can be synthesized by reacting 3,4-dimethoxyaniline with a suitable acyl chloride or anhydride.

  • Coupling Reaction: : The final step involves coupling the oxadiazole derivative with the benzamide core. This can be achieved through a condensation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.

  • Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives under suitable reducing conditions.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxadiazole moieties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific protein targets, while the methoxy groups might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide:

    5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole: Lacks the benzamide core, which might reduce its potential as a bioactive molecule.

    N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar but without the methoxy groups, which could affect its solubility and reactivity.

Uniqueness

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of its structural features. The presence of both methoxy groups and the thiophene-linked oxadiazole ring provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)15(20)17-16-19-18-14(23-16)9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSPUBMFALHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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